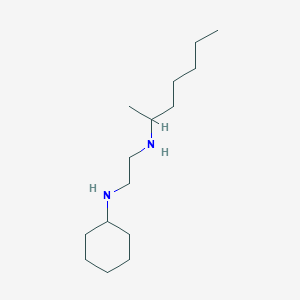

N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine

Description

N¹-Cyclohexyl-N²-(heptan-2-yl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a cyclohexyl group on one nitrogen atom and a branched heptan-2-yl chain on the other. This compound’s structure combines aliphatic and cyclic substituents, which may influence its physicochemical properties, such as lipophilicity, solubility, and steric hindrance.

Properties

CAS No. |

627527-28-0 |

|---|---|

Molecular Formula |

C15H32N2 |

Molecular Weight |

240.43 g/mol |

IUPAC Name |

N-cyclohexyl-N'-heptan-2-ylethane-1,2-diamine |

InChI |

InChI=1S/C15H32N2/c1-3-4-6-9-14(2)16-12-13-17-15-10-7-5-8-11-15/h14-17H,3-13H2,1-2H3 |

InChI Key |

NBJBILRFJGZPCU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)NCCNC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine typically involves the reaction of cyclohexylamine with heptan-2-one, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired diamine.

Industrial Production Methods

In an industrial setting, the production of N1-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines.

Scientific Research Applications

N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The diamine is utilized in the production of polymers and as a curing agent in epoxy resins.

Mechanism of Action

The mechanism by which N1-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Cyclohexyl vs. Other Cyclic Groups :

- (1S,2S)-Cyclohexane-1,2-diamine (): This stereoisomer lacks the heptan-2-yl substituent but shares the cyclohexyl moiety.

- N¹-Cyclopropyl-N¹-(furan-2-ylmethyl)ethane-1,2-diamine (): The cyclopropyl group introduces ring strain, while the furan moiety adds aromaticity. These features contrast with the target compound’s cyclohexyl group, which offers greater conformational flexibility and reduced reactivity .

Heptan-2-yl vs. Other Alkyl Chains :

- N'-[(4-chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine (): The isobutyl group (2-methylpropyl) is shorter and more branched than heptan-2-yl. Branched chains typically lower melting points and enhance solubility in nonpolar solvents compared to linear analogs .

- The heptan-2-yl group in the target compound may provide intermediate hydrophobicity, balancing solubility and membrane penetration .

Antimicrobial and Antimalarial Activity :

- SQ109 (): Demonstrates multi-stage antimalarial activity, attributed to its bicycloheptyl and geranyl groups disrupting parasite membranes.

- N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives (): Exhibit antimicrobial activity, with hydroxyl groups enabling hydrogen bonding to microbial targets. The absence of polar groups in the target compound may shift its activity toward nonpolar interactions .

Data Table: Key Comparisons of Ethane-1,2-diamine Derivatives

Biological Activity

N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. While specific synthetic pathways for this compound may not be extensively documented, similar compounds have been synthesized using techniques such as:

- N-Alkylation : Reaction of cyclohexylamine with heptan-2-one in the presence of reducing agents.

- Amine Coupling : Using coupling agents to facilitate the formation of the amine bonds.

Biological Activity

The biological activity of this compound can be categorized into various therapeutic areas based on its structural analogs and related compounds.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that certain diamines can inhibit tumor cell proliferation through mechanisms such as:

-

Topoisomerase Inhibition : Compounds structurally related to this compound have demonstrated the ability to bind to and inhibit topoisomerase enzymes, crucial for DNA replication and repair .

Compound EC50 (nM) Mechanism Compound A 230 KCNQ2 Channel Opener Compound B 510 KCNQ4 Channel Opener

Neuroprotective Effects

Certain derivatives have shown neuroprotective effects in preclinical models. The mechanism often involves modulation of potassium channels, which play a vital role in neuronal excitability and neurotransmitter release.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antiproliferative Studies : In a study assessing a series of diamines for their antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-468), compounds similar to this compound showed promising results with IC50 values indicating effective inhibition of cell growth .

- Molecular Docking Simulations : Molecular docking studies have indicated that these compounds can effectively bind to active sites on target proteins involved in cancer progression, suggesting their potential as lead candidates for drug development .

Q & A

Q. Example Synthetic Protocol

| Step | Reagents/Conditions | Purpose | Yield (Literature Analog) |

|---|---|---|---|

| 1 | Cyclohexyl bromide, NEt₃, DCM, 24h, RT | Alkylation of primary amine | ~60% (based on ) |

| 2 | Heptan-2-yl tosylate, K₂CO₃, THF, 12h, 50°C | Secondary alkylation | ~45% (based on ) |

Basic: How can the structural integrity of this compound be validated?

Methodological Answer:

Use a multi-technique approach :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent integration (e.g., cyclohexyl protons at δ 1.0–2.0 ppm; heptan-2-yl methyl at δ 0.8–1.2 ppm). Look for splitting patterns indicative of stereochemistry .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign CH₂ groups in the ethane-1,2-diamine backbone .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns matching expected substituents .

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures, especially if stereoisomers are suspected .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

Based on structurally similar ethane-1,2-diamine derivatives:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2 skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to potential aquatic toxicity .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., cyclohexyl ring flipping or amine inversion) .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .

- Isotopic Labeling : Synthesize deuterated analogs to simplify signal assignment in crowded regions .

Advanced: How to design experiments to study metal complexation behavior?

Methodological Answer:

- Ligand Screening : Test coordination with transition metals (e.g., Co²⁺, Cu²⁺) using UV-Vis titration to monitor absorbance shifts (λmax ~500–600 nm for d-d transitions) .

- Potentiometric Titration : Determine stability constants (logβ) under varying pH to assess binding affinity .

- X-ray Analysis : Solve crystal structures of metal complexes to confirm bidentate vs. monodentate coordination modes .

Advanced: How do substituents (cyclohexyl vs. heptan-2-yl) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Compare IC₅₀ values against analogs (e.g., replacing cyclohexyl with phenyl) in enzyme inhibition assays .

- Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .

- Lipophilicity Measurement : Determine logP values (shake-flask method) to correlate hydrophobicity with membrane permeability .

Advanced: How to address instability during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.